1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a dimethylpiperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: This step involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with appropriate reagents to form the desired intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a suitable piperidine derivative to form this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, or inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]azepane: This compound shares a similar sulfonyl phenyl structure but differs in the piperidine ring, which is replaced by an azepane ring.
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine: This compound has a similar sulfonyl phenyl structure but includes a mesitylpiperazine moiety instead of a dimethylpiperidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)12-4-5-13(15)14(7-12)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUMZLHNBGBWFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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